B1578797 Beta-Amyloid (1-17), mouse, rat

Beta-Amyloid (1-17), mouse, rat

Cat. No.: B1578797
M. Wt: 1972.1
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Biological Significance of Beta-Amyloid Fragments

Beta-Amyloid (1-17) represents a specific fragment of the longer amyloid beta peptide, encompassing amino acid residues 1 through 17 of the full peptide sequence. To understand its significance, we must first examine the broader context of amyloid beta production and processing.

Amyloid beta peptides are derived from the amyloid precursor protein (APP), a membrane protein highly expressed in neuronal synapses. The processing of amyloid precursor protein occurs via two primary pathways: the amyloidogenic pathway and the non-amyloidogenic pathway. In the non-amyloidogenic pathway, alpha-secretase cleaves amyloid precursor protein within the amyloid beta domain, which prevents the generation of intact amyloid beta. This process releases a soluble extracellular fragment called soluble alpha-amyloid precursor protein and leaves a C-terminal fragment (C83 or CTF alpha) anchored to the membrane. Subsequently, gamma-secretase cleaves this remaining fragment to generate p3 peptides, which correspond to amyloid beta residues 17-40 or 17-42.

In contrast, the amyloidogenic pathway involves initial cleavage by beta-secretase (BACE1) followed by gamma-secretase processing, resulting in full-length amyloid beta peptides of varying lengths, predominantly amyloid beta 40 and amyloid beta 42. These full-length peptides can subsequently undergo further processing by various proteases, potentially generating shorter fragments including Beta-Amyloid (1-17).

Research has identified Beta-Amyloid (1-17) as a significant fragment in cerebrospinal fluid. A study highlighted that Beta-Amyloid (1-17) appears to be the second most abundant amyloid beta fragment in cerebrospinal fluid, after amyloid beta 40. This finding suggests this fragment may have potential diagnostic value in Alzheimer's disease evaluations.

Regarding the generation of Beta-Amyloid (1-17) specifically, research indicates that all amyloid beta isoforms including and longer than Beta-Amyloid (1-17) are gamma-secretase dependent, whereas shorter isoforms such as Beta-Amyloid (1-15) and Beta-Amyloid (1-16) are processed through an alternative amyloid precursor protein metabolic pathway. This distinction highlights a critical transition point in amyloid processing mechanisms.

The biological significance of Beta-Amyloid (1-17) remains under investigation, but its abundance in cerebrospinal fluid suggests it may serve as an important biomarker for amyloid processing in the brain. Furthermore, the fragment has been implicated in immunological responses, as antibodies targeting the Beta-Amyloid (1-17) region have been shown to influence amyloid precursor protein processing and amyloid beta generation in model systems.

Role of Beta-Amyloid (1-17) in Murine Neurobiology

Studies of Beta-Amyloid (1-17) in mouse models have provided valuable insights into its neurobiological roles and relevance to Alzheimer's disease pathology. Transgenic mouse models expressing human amyloid precursor protein and/or mutations associated with familial Alzheimer's disease have been particularly informative.

In the widely studied Tg2576 mouse model of amyloid pathology, researchers have observed an age-dependent shift in the amyloid beta pattern. Notably, older Tg2576 mice were found to produce more amyloid beta 1-40 and less Beta-Amyloid (1-17) compared to younger animals. This age-dependent alteration in Beta-Amyloid (1-17) levels suggests this fragment may play a role in the progression of amyloid pathology.

The functional significance of Beta-Amyloid (1-17) in mouse neurobiology becomes apparent when examining the effects of targeting this fragment with antibodies. Research utilizing PSAPP mice (transgenic mice overexpressing both amyloid precursor protein with the Swedish mutation and mutant presenilin 1) demonstrated that antibodies directed against the Beta-Amyloid (1-17) region significantly influenced amyloid beta production. Intracerebroventricular injection of Beta-Amyloid (1-17) antibodies into these mice promoted amyloid beta generation. This finding suggests that Beta-Amyloid (1-17) may participate in feedback mechanisms regulating amyloid production.

The 5XFAD mouse model, which expresses five familial Alzheimer's disease mutations and develops aggressive amyloid pathology, has also provided insights into Beta-Amyloid (1-17) biology. These mice develop intraneuronal amyloid beta 42 accumulation at just 1.5 months of age, followed by amyloid deposition and gliosis at 2 months. Although specific data on Beta-Amyloid (1-17) in this model is limited, the model's accelerated pathology makes it valuable for studying amyloid fragments and their processing.

In studies examining Beta-Amyloid (1-17) in relation to oxidative stress, researchers have investigated the structural changes in amyloid beta peptides in the hippocampus of rodents exposed to oxidative stressors. These studies have revealed that the secondary structure of amyloid beta peptides, including potentially Beta-Amyloid (1-17), undergoes conformational changes from predominantly alpha-helical structures to beta-sheet structures during progressive neurodegeneration. While this study focused on full-length amyloid beta 1-42, similar structural dynamics may apply to Beta-Amyloid (1-17).

Microglial interactions with Beta-Amyloid (1-17) represent another important aspect of its neurobiological role. Proteomic studies of microglia from amyloid precursor protein transgenic mice have revealed significant alterations in microglial protein expression patterns in response to amyloid beta deposition. These changes include increased expression of proteins involved in lipid metabolism, immune responses, and antigen presentation. Though these studies did not specifically isolate the effects of Beta-Amyloid (1-17), they provide context for understanding how this fragment might interact with immune cells in the brain.

Comparative Context: Beta-Amyloid (1-17) in Mice vs. Rats

Comparing Beta-Amyloid (1-17) characteristics between mouse and rat models reveals both similarities and distinctions that can inform translational research. The processing of amyloid precursor protein and generation of amyloid beta fragments follow similar general pathways in both species, though with important species-specific differences.

Rat models of amyloid pathology have provided complementary insights to mouse models. The first transgenic rat models of Alzheimer's disease, including UKUR25 and UKUR28 rats, displayed intracellular amyloid beta accumulation but notably did not develop senile plaques even at advanced ages (24 months). This presents a contrast to many mouse models, which typically develop amyloid plaques. The absence of plaque formation in these rat models may impact the processing and levels of specific fragments like Beta-Amyloid (1-17).

The APPswe rat model, developed in 2004, exhibits increased intracerebral amyloid precursor protein messenger RNA and elevated levels of amyloid beta 42 and amyloid beta 40 peptides at 12 months. Interestingly, these rats demonstrated enhanced cognitive performance in hippocampus-dependent behavioral tests, suggesting complex roles for amyloid precursor protein and its derivatives, potentially including Beta-Amyloid (1-17), in learning and memory functions.

A comparative analysis of Beta-Amyloid (1-17) in mouse versus rat models is presented in Table 1:

Characteristic Mouse Models Rat Models
Amyloid plaque formation Common in most transgenic models Limited or absent in many models
Detection methods Antibodies like DE2B4 targeting Beta-Amyloid (1-17) Similar antibodies used (e.g., 6E10 for residues 1-17)
Age-related changes Decreasing Beta-Amyloid (1-17) with age in Tg2576 mice Less documented age-related changes
Response to oxidative stress Structural changes from alpha-helix to beta-sheet Similar structural transitions observed
Processing pathway Gamma-secretase dependent for Beta-Amyloid (1-17) and longer fragments Presumed similar pathway, less thoroughly characterized

Advanced rat models created using AAV-mediated gene transfer have provided additional insights. Studies using AAV vectors encoding amyloid precursor protein with Swedish mutation and BRI-amyloid beta fusion proteins injected into the hippocampus of adult rats demonstrated widespread expression detectable by antibodies targeting human amyloid beta residues 1-17. These models suggest that Beta-Amyloid (1-17) can be used as a marker for transgene expression and amyloid pathology in rat brain.

One notable distinction between mice and rats regarding Beta-Amyloid (1-17) relates to blood-brain barrier dynamics. Research examining Th17 cell-mediated neuroinflammation in amyloid beta-induced rat models of Alzheimer's disease demonstrated blood-brain barrier disruption and immune cell infiltration when assessed using immunostaining protocols that included detection of amyloid beta. The interaction between Beta-Amyloid (1-17) and blood-brain barrier function may differ between species due to variations in inflammatory responses.

Studies focusing on amyloid beta clearance mechanisms have identified important species differences that may affect Beta-Amyloid (1-17) metabolism. Mouse models lacking neprilysin, a major amyloid beta-degrading enzyme, and the ABC transporter ABCC1, which contributes to amyloid beta clearance from the brain, develop aspects of sporadic Alzheimer's disease. These clearance mechanisms likely influence Beta-Amyloid (1-17) levels and may function with different efficiencies in mice versus rats.

The NEP−/−/ABCC1−/− mouse model specifically demonstrates that disruptions in amyloid beta clearance lead to intraneuronal amyloid beta accumulation and astrogliosis. Similar comprehensive studies in rat models with disrupted clearance mechanisms are less abundant in the literature, highlighting a gap in comparative research regarding Beta-Amyloid (1-17) metabolism across rodent species.

Beta-Amyloid (1-17) antibodies have been utilized in both mouse and rat research contexts, though with potentially different effects. In PSAPP mice, antibodies targeting Beta-Amyloid (1-17) were found to promote amyloid beta generation when administered intracerebroventricularly. Comparable direct investigations of antibody effects in rat models are less prevalent in the available literature.

The metabolism and clearance of Beta-Amyloid (1-17) may also differ between species due to variations in enzyme expression and activity. While murine amyloid beta is known to aggregate poorly compared to human amyloid beta due to three amino acid differences at positions 5, 10, and 13, these differences may also influence the generation and stability of Beta-Amyloid (1-17) fragments in mice versus rats.

Properties

Molecular Weight

1972.1

sequence

DAEFGHDSGFEVRHQKL

Origin of Product

United States

Scientific Research Applications

Significance of Aβ(1-17)

Aβ(1-17) is a truncated form of the beta-amyloid peptide that has been shown to have distinct biochemical properties compared to longer forms like Aβ(1-40) and Aβ(1-42). Research indicates that Aβ(1-17) may influence amyloid precursor protein (APP) processing and has been linked to neuroprotective effects under certain conditions. Its study is vital for elucidating the early events in AD pathology.

Modeling Alzheimer’s Disease

Mouse and rat models expressing humanized versions of APP with mutations associated with familial AD have been developed. These models are instrumental for studying the processing of APP and the resultant production of Aβ peptides, including Aβ(1-17). For instance, humanized rodent models have demonstrated increased production of human Aβ when specific mutations are introduced, providing a platform for understanding how genetic variations influence AD pathology .

Therapeutic Testing

Aβ(1-17) is used in preclinical studies to evaluate potential therapeutic agents aimed at reducing amyloid burden or modulating its effects. For example, drugs targeting β-secretase (BACE1), which cleaves APP to produce Aβ, are tested in these models to assess their efficacy in lowering Aβ levels and improving cognitive function . Recent studies have highlighted the potential of monoclonal antibodies targeting various forms of Aβ, including Aβ(1-17), to reduce plaque formation and improve outcomes in animal models .

Biomarker Development

The presence and levels of Aβ(1-17) can serve as biomarkers for early detection of AD. By employing ELISA techniques using antibodies specific to Aβ(1-17), researchers can quantify its levels in cerebrospinal fluid (CSF) or plasma from animal models, providing insights into disease progression and response to treatment .

Case Study 1: Humanized APP Mouse Models

In a study by Saito et al., humanized mouse models expressing APP with familial AD mutations were shown to produce significantly higher levels of human Aβ compared to wild-type mice. This model allowed researchers to use sensitive human Aβ ELISA assays, enhancing the ability to detect subtle changes in amyloid processing .

Case Study 2: Therapeutic Interventions

Research involving transgenic mice treated with BACE inhibitors demonstrated a reduction in both soluble and insoluble forms of Aβ, including Aβ(1-17). This study provided evidence supporting the amyloid cascade hypothesis by showing that reducing amyloid levels could ameliorate cognitive deficits .

Data Tables

Study Model Used Key Findings Applications
Saito et al. (2020)Humanized MouseIncreased human Aβ production with mutationsAPP processing studies
BACE Inhibitor TrialsTransgenic MiceReduced levels of Aβ following treatmentTherapeutic testing
Biomarker Development StudyRat ModelsCorrelation between Aβ(1-17) levels and cognitive declineEarly detection strategies

Comparison with Similar Compounds

Structural and Sequence Differences

Peptide Species Sequence (1-17) Key Residues (vs. Human) Molecular Weight
Aβ(1-17) Mouse/Rat DAEFGHDSGFEVRHQKL Gly5, Phe10, Arg13 ~1,950 Da*
Aβ(1-17) Human DAEFRHDSGYEVHHQKL Arg5, Tyr10, His13 ~2,100 Da*
Aβ(1-40) Mouse/Rat DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGL Gly5, Phe10, Arg13 ~4,300 Da
Aβ(1-42) Mouse/Rat DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVVIA Gly5, Phe10, Arg13 ~4,418 Da

*Estimated based on sequence.

Key Observations :

  • Phe10 replaces human Tyr10, altering hydrophobicity and fibril formation kinetics .

Aggregation and Toxicity Profiles

Peptide Aggregation Propensity Toxicity (In Vitro/In Vivo) Biological Role
Aβ(1-42) High High neurotoxicity; forms plaques Pathological aggregation in AD
Aβ(1-40) Moderate Lower toxicity than Aβ42 Balances Aβ42 effects
Aβ(1-17) Low Non-toxic; potential clearance marker Substrate for proteases (e.g., hMMEL-β )

Mechanistic Insights :

  • Aβ(1-42) aggregates into soluble oligomers and fibrils more readily than Aβ(1-40) due to its hydrophobic C-terminal residues (e.g., MVGGVVIA) .
  • Aβ(1-17) is a product of α-secretase-like cleavage by enzymes such as hMMEL-β, which may limit amyloidogenesis by preventing full-length Aβ accumulation .

Species-Specific Considerations :

  • Mouse/rat Aβ peptides are widely used in transgenic AD models but may underrepresent human Aβ pathology due to sequence differences .
  • Aβ(1-17) mouse/rat is less studied than human variants, but its role in protease-mediated amyloid degradation warrants further investigation .

Preparation Methods

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the primary method for preparing Beta-Amyloid (1-17) peptides. This method allows for the sequential assembly of amino acids into the desired peptide chain with high precision.

  • Synthesis Platforms : Advanced platforms such as GenScript’s FlexPeptide™ system enable the synthesis of a comprehensive array of Beta-Amyloid fragments, including mouse and rat variants.
  • Purity : Post-synthesis, peptides undergo purification typically by High-Performance Liquid Chromatography (HPLC) to achieve purities exceeding 95%. This ensures removal of truncated sequences and synthesis by-products.
  • Mass Spectrometry (MS) confirms the molecular weight and integrity of the synthesized peptides, verifying sequence accuracy.
Parameter Typical Value/Method
Synthesis technique Solid-phase peptide synthesis
Purification method Reverse-phase HPLC
Purity achieved >95%
Verification Mass spectrometry
Peptide length 17 amino acids (1-17 fragment)

Fractionation and Monomer Isolation

To obtain reproducible and biologically relevant peptide preparations, size fractionation is employed:

  • Size Exclusion Chromatography (SEC) is used to separate monomeric Beta-Amyloid (1-17) from oligomeric or aggregated forms.
  • Monomer Fractions : Fractions corresponding to molecular weights of 3–6 kDa are collected and pooled, representing monomeric peptides suitable for structural and functional studies.
  • Storage and Usage : Monomeric peptide stocks are stored on ice at concentrations around 100 μM and used within a short time frame (e.g., 2 hours) to prevent re-aggregation.

Preparation of Oligomeric and Aggregated Forms

Although this article focuses on the (1-17) fragment, understanding oligomer preparation is relevant as it informs handling protocols:

  • Oligomer Formation : Starting from monomeric stocks, peptides can be incubated under controlled conditions (e.g., temperature, pH) to form oligomers or protofibrils, which are relevant in disease models.
  • Protocols : Established protocols involve incubation in NaOH stocks followed by controlled dilution and incubation times to generate specific oligomeric species.

Quality Control and Verification

Ensuring the peptide's quality and reproducibility is critical:

  • HPLC Chromatograms provide purity profiles, with single dominant peaks indicating high purity and minimal contaminants.
  • Mass Spectrometry confirms the expected molecular weight and absence of degradation products.
  • Protein Assays such as bicinchoninic acid (BCA) assays quantify peptide concentration accurately.
  • Immunoblotting with anti-Beta-Amyloid antibodies confirms peptide identity and integrity in experimental preparations.

Summary Table of Preparation Workflow

Step Description Key Parameters/Conditions
Peptide Synthesis Solid-phase peptide synthesis (SPPS) Purity >95%, confirmed by HPLC & MS
Initial Solubilization Dissolution in 30% TFE or NaOH 1 mg/mL, 18 hrs incubation at RT
Lyophilization & Storage Freeze-drying and storage under nitrogen at −20 °C Prevent oxidation and degradation
Reconstitution for Use Solubilize in 10 mM NaOH, dilute in PBS Prepare fresh, use within 2 hrs
Size Fractionation Size exclusion chromatography to isolate monomers Collect 3–6 kDa fractions
Quality Control HPLC, MS, BCA assay, immunoblotting Confirm purity, identity, concentration

Q & A

Q. What are the structural characteristics of Beta-Amyloid (1-17), and how does it differ from other Aβ fragments in mouse/rat models?

Beta-Amyloid (1-17) is a truncated peptide derived from the amyloid precursor protein (APP), with the sequence DAEFRHDSGYEVHHQKL in humans and analogous sequences in rodents. Unlike longer fragments (e.g., Aβ1-42), Aβ1-17 lacks the hydrophobic C-terminal region critical for aggregation into fibrils . Structural studies using mass spectrometry (MS) or nuclear magnetic resonance (NMR) can reveal its conformational dynamics, which are distinct from neurotoxic Aβ1-42 .

Q. What methodologies are recommended for detecting Beta-Amyloid (1-17) levels in rodent brain tissue or CSF?

  • ELISA : Use species-specific ELISA kits validated for Aβ1-17 (e.g., ARG80939 for mouse/rat Aβ1-42, with cross-reactivity testing for shorter fragments). Ensure antibodies target the N-terminal epitope (residues 1-17) to avoid cross-reactivity with longer Aβ isoforms .
  • Mass Spectrometry : Immunoaffinity purification coupled with stable isotope dilution LC-MS/MS provides high specificity and quantification accuracy, even in complex matrices like cerebrospinal fluid (CSF) .

Q. How should researchers design experiments to compare Aβ1-17’s role in amyloidogenesis across different rodent models?

  • Animal Models : Use transgenic mice expressing human APP with mutations (e.g., APP/PS1 models) or wild-type rodents injected with synthetic Aβ1-17.
  • Controls : Include Aβ1-42-treated groups to contrast aggregation kinetics and neurotoxicity.
  • Sampling : Collect brain tissue at multiple timepoints post-injection to track Aβ1-17 clearance and degradation pathways .

Advanced Research Questions

Q. What mechanisms underlie Aβ1-17’s potential role in modulating amyloid aggregation or clearance?

Aβ1-17 may act as a competitive inhibitor of longer Aβ isoforms by binding to aggregation-prone regions (e.g., residues 16-22: KLVFFAE ). Experimental approaches include:

  • Co-incubation assays : Mix Aβ1-17 with Aβ1-42 and monitor fibril formation via thioflavin-T fluorescence or electron microscopy .
  • Secretase modulation : Test if Aβ1-17 production is influenced by alpha-secretase activation (non-amyloidogenic pathway) using inhibitors/activators (e.g., TAPI-1 for ADAM10) .

Q. How can researchers resolve contradictions in Aβ1-17’s reported effects across studies?

Discrepancies often arise from:

  • Sample preparation : Variations in peptide solubilization (e.g., hexafluoroisopropanol vs. DMSO) or aggregation protocols .
  • Model systems : Differences in cell lines (primary neurons vs. immortalized cells) or animal strains.
  • Analytical specificity : Validate antibody/assay cross-reactivity with truncated Aβ fragments using synthetic standards .

Q. What strategies optimize Aβ1-17’s solubility and stability in in vitro studies?

  • Solubilization : Dissolve lyophilized Aβ1-17 in cold hexafluoroisopropanol (HFIP) to monomerize and randomize secondary structures. Remove HFIP by evaporation and reconstitute in DMSO (5 mM stock) .
  • Aggregation control : Pre-treat peptides in serum-free buffers at 4°C for 48 hours to generate soluble oligomers, followed by centrifugation (14,000 ×g) to remove insoluble aggregates .

Q. How does post-translational modification (e.g., glycosylation) of Aβ1-17 impact its function in rodent models?

Tyrosine glycosylation at residue 681 occurs in some short Aβ fragments (e.g., Aβ1-17) but not in Aβ1-42. This modification can be detected via:

  • Glycan-specific antibodies or lectin-based assays.
  • MS/MS fragmentation to identify glycosylation sites. Functional assays (e.g., microglial uptake studies) can assess how glycosylation alters Aβ1-17’s immunogenicity or clearance .

Methodological Best Practices

  • Data Validation : Include internal controls (e.g., spiked synthetic Aβ1-17) in MS/ELISA workflows to confirm recovery rates .
  • Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees and adhere to ARRIVE guidelines for reporting .
  • Reproducibility : Document peptide lot numbers, storage conditions, and batch-specific aggregation profiles .

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